An In-Depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide
An In-Depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide
Introduction
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, also known as 3-(aminomethyl)sulfolane, is a bifunctional organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by a stable, polar sulfolane (tetrahydrothiophene 1,1-dioxide) ring, appended with a reactive primary aminomethyl group.[1] This unique combination of a metabolically robust, hydrogen-bond-accepting sulfone moiety and a versatile nucleophilic amine "handle" makes it a valuable building block for the synthesis of complex molecular architectures.[1]
The sulfone group is a prominent feature in numerous FDA-approved pharmaceuticals, valued for its ability to enhance physicochemical properties such as solubility, metabolic stability, and cell permeability.[2] This guide provides a comprehensive overview of the core chemical properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The compound is typically handled as either the free base or, more commonly, as its crystalline and more stable hydrochloride salt.[3] The presence of the polar sulfone group and the basic amine makes the compound miscible with water and other polar solvents.[4]
Core Properties
| Property | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide HCl | Reference(s) |
| CAS Number | 45697-13-0 | 3193-51-9 | [3][5] |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 149.21 g/mol | 185.67 g/mol | [6] |
| Appearance | Solid, Semi-solid, or liquid | White to off-white solid | [3] |
| Melting Point | Not well-defined | 238-239 °C | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | 2-8°C, Inert atmosphere, Sealed in dry | [3] |
| Synonyms | (1,1-dioxidotetrahydro-3-thienyl)methylamine | (1,1-dioxidotetrahydro-3-thienyl)methanamine hydrochloride | [3] |
Spectroscopic Profile (Predicted)
While specific spectra are proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features:
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¹H NMR: The spectrum would feature complex multiplets for the aliphatic protons on the tetrahydrothiophene ring. A distinct signal corresponding to the methylene protons adjacent to the amine (—CH₂—NH₂) would be observed, typically in the 2.5-3.5 ppm range, with its exact shift and multiplicity dependent on the solvent and pH. Protons alpha to the sulfone group (at C2 and C5) would be shifted downfield due to the electron-withdrawing effect of the SO₂ group.
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¹³C NMR: The carbon spectrum would show five distinct signals. The carbon atoms flanking the sulfone group (C2 and C5) would appear most downfield among the ring carbons. The aminomethyl carbon (—CH₂—NH₂) would resonate in the aliphatic amine region, typically around 40-50 ppm.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), strong asymmetric and symmetric S=O stretching for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively), and C-H stretching for the aliphatic backbone.
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 149 for the free base. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the sulfolane ring.
Synthesis and Manufacturing
The synthesis of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is not widely published in peer-reviewed literature, suggesting that primary manufacturing routes are proprietary. However, based on established principles of organic synthesis, a logical and efficient pathway can be devised from commercially available precursors. A common and reliable strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide source, followed by the reduction of the resulting nitrile.
This approach is advantageous as the reduction of nitriles to primary amines is a high-yielding and clean transformation, often employing catalytic hydrogenation or chemical hydrides like lithium aluminum hydride (LiAlH₄).
Representative Laboratory Protocol: Two-Step Synthesis
This protocol describes a self-validating system where the successful formation of the intermediate in Step 1 is a prerequisite for proceeding to Step 2. Causality is embedded in the choice of reagents: sodium cyanide is a standard and effective nucleophile for displacing bromides, and catalytic hydrogenation is a proven method for nitrile reduction that avoids the handling of pyrophoric metal hydrides.
Step 1: Synthesis of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromotetrahydrothiophene 1,1-dioxide (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).
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Reagent Addition: Carefully add sodium cyanide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude nitrile intermediate. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Step 2: Reduction to 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide
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Catalyst Slurry: In a high-pressure hydrogenation vessel (Parr apparatus), add Raney Nickel (5-10 wt%) as a slurry in methanol.
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Substrate Addition: Add the nitrile intermediate from Step 1 (1.0 eq) dissolved in methanolic ammonia (7N solution). The use of ammonia helps to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring hydrogen uptake.
-
Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Chemical Reactivity and Applications
The utility of 3-(aminomethyl)sulfolane as a building block stems from the distinct reactivity of its two functional groups: the nucleophilic primary amine and the chemically stable sulfone.[1]
Reactions of the Aminomethyl Group
The primary amine is a versatile functional group that serves as the principal point for molecular elaboration. It readily participates in a wide array of classical organic reactions:
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N-Acylation: Reacts with acyl chlorides, anhydrides, and carboxylic acids (using coupling agents) to form stable amide bonds. This is a cornerstone reaction for building larger molecules in drug discovery.
-
N-Alkylation/Arylation: Undergoes nucleophilic substitution with alkyl halides or participates in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to yield secondary and tertiary amines.
-
Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine (Schiff base), which can be subsequently reduced to furnish secondary or tertiary amines.
Influence of the Sulfone Group
The sulfone moiety is generally unreactive under common synthetic conditions.[4] Its primary role is to modulate the overall properties of the molecule:
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Polarity and Solubility: As a strong hydrogen bond acceptor, the sulfone group significantly increases the polarity and aqueous solubility of molecules, a desirable trait for drug candidates.[4]
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Metabolic Stability: The sulfone group is highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug.
-
Conformational Rigidity: The five-membered sulfolane ring introduces a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor binding interactions.
Applications in Drug Discovery
The combination of a stable, property-enhancing sulfolane core and a reactive amine handle makes this compound a valuable scaffold in medicinal chemistry.[1] It allows for the systematic exploration of structure-activity relationships (SAR) by attaching various substituents to the amine. Derivatives of this scaffold have been investigated for potential therapeutic applications, including as anticonvulsant and antidepressant agents.[1]
Safety and Handling
Proper handling of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide and its salts is essential in a research environment. The available safety data indicates that the compound and its hydrochloride salt are hazardous.[3][6]
| Compound Form | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Reference(s) |
| Free Base | GHS05, GHS07 | Danger | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3][6] |
| HCl Salt | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [5] |
Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is a strategically important chemical building block whose value lies in its structural duality. The stable, polar sulfolane ring provides a robust foundation with favorable physicochemical properties for pharmaceutical applications, while the primary aminomethyl group offers a reliable and versatile point of attachment for synthetic elaboration. This unique combination allows researchers and drug development professionals to efficiently generate libraries of novel compounds for biological screening, making it a powerful tool in the quest for new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in modern chemical research.
References
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PubChem. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione. [Link]
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Wikipedia. Sulfolane. [Link]
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Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
Sources
- 1. Buy 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | 3193-51-9 [smolecule.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | 45697-13-0 [sigmaaldrich.com]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. 3-(AMinoMethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | 3193-51-9 [amp.chemicalbook.com]
- 6. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione | C5H11NO2S | CID 2772225 - PubChem [pubchem.ncbi.nlm.nih.gov]

